Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C17H21NO4 It is a piperidine derivative, characterized by a benzoyl group attached to the nitrogen atom and an ethyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate typically involves the reaction of 1-benzoyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of receptor agonists and antagonists.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the piperidine ring provides structural rigidity. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Used in the synthesis of chromeno[3,4-c]pyridin-5-ones.
N-Carbethoxy-4-piperidone: An intermediate in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group and the ethyl ester group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
ethyl 1-benzoyl-6,6-dimethyl-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-4-22-16(21)13-11-18(17(2,3)10-14(13)19)15(20)12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3 |
InChI Key |
DLYXRNOHQQDJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C(CC1=O)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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